2-(7-Aminonaphthalen-1-yl)acetic acid
Description
Contextualization within Naphthalene (B1677914) Chemistry and Naphthalene Derivatives
Naphthalene, a bicyclic aromatic hydrocarbon with the chemical formula C₁₀H₈, is the simplest polycyclic aromatic hydrocarbon. nih.gov It consists of two fused benzene (B151609) rings and is known for its characteristic mothball-like odor. researchgate.net Naphthalene's aromatic nature, stemming from its delocalized pi-electron system, makes it a stable yet reactive molecule, susceptible to a variety of chemical reactions. nih.gov These reactions, including electrophilic aromatic substitution, oxidation, and reduction, allow for the creation of a vast array of naphthalene derivatives with diverse properties and applications. nih.govresearchgate.net
Historically, naphthalene was primarily obtained from coal tar, but modern catalytic processes now provide more efficient synthesis routes. nih.gov Its derivatives are crucial intermediates in the production of dyes, polymers, and pharmaceuticals. nih.govnih.gov For instance, naphthols, which are naphthalene derivatives containing a hydroxyl group, are key precursors in the manufacturing of various chemicals. researchgate.net Similarly, naphthylamines, which contain an amino group, are foundational in the synthesis of many dyes. wikipedia.org
The position of substituents on the naphthalene ring system is critical and gives rise to numerous isomers with distinct physical and chemical properties. This structural diversity is a key reason for the wide range of applications seen in naphthalene chemistry.
Significance of the Aminonaphthalene Acetate (B1210297) Scaffold in Modern Chemical Research
The aminonaphthalene acetate scaffold, which combines an amino group and an acetic acid group on a naphthalene core, is a pharmacophore of significant interest in contemporary medicinal chemistry. A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction that it undergoes. The presence of both an acidic (carboxylic acid) and a basic (amino) group, along with the rigid and lipophilic naphthalene backbone, provides a versatile platform for designing molecules with specific biological activities.
Research into aminonaphthalene derivatives has revealed a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. mdpi.comnih.gov For example, some naphthalene-substituted triazole spirodienones have shown potent cytotoxic activity against cancer cell lines. nih.gov The naphthalene moiety in these compounds can improve metabolic stability and pharmacological profiles. nih.gov
While direct research on 2-(7-Aminonaphthalen-1-yl)acetic acid is limited, the established biological importance of its constituent parts within the broader family of naphthalene derivatives suggests its potential as a valuable compound for further scientific investigation.
Properties of Naphthalene and Related Derivatives
Below is a data table summarizing key properties of naphthalene and some of its derivatives to provide context for the potential characteristics of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Naphthalene | C₁₀H₈ | 128.17 | 80.26 | 218 |
| 1-Naphthylamine | C₁₀H₉N | 143.19 | 49-51 | 301 |
| 2-Naphthylamine | C₁₀H₉N | 143.19 | 111-113 | 306 |
| 1-Naphthaleneacetic acid | C₁₂H₁₀O₂ | 186.21 | 134-136 | - |
| 2-Naphthylacetic acid | C₁₂H₁₀O₂ | 186.21 | 141-144 | - |
| Amino(naphthalen-2-yl)acetic acid | C₁₂H₁₁NO₂ | 201.22 | - | 398.0 ± 30.0 |
Note: Data is compiled from various sources and may have slight variations.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(7-aminonaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C12H11NO2/c13-10-5-4-8-2-1-3-9(6-12(14)15)11(8)7-10/h1-5,7H,6,13H2,(H,14,15) |
InChI Key |
BOJHFOMVPIJWSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)N)C(=C1)CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Routes
Retrosynthetic Analysis Approaches for 2-(7-Aminonaphthalen-1-yl)acetic Acid
A retrosynthetic analysis of the target molecule, this compound, suggests several potential disconnection points. The most logical disconnections are the carbon-carbon bond of the acetic acid side chain and the carbon-nitrogen bond of the amino group.
Disconnection of the Acetic Acid Moiety: The acetic acid group at the C-1 position can be disconnected to reveal a 7-aminonaphthalen-1-yl precursor. This precursor could be a halide or triflate, suitable for a cross-coupling reaction with a two-carbon synthon. Alternatively, the acetic acid could be formed from a precursor functional group, such as a hydroxymethyl or formyl group, which would be installed on a 7-aminonaphthalene scaffold.
Disconnection of the Amino Group: The amino group at the C-7 position can be traced back to a nitro group. This suggests a synthetic route starting from a naphthalene (B1677914) derivative functionalized with an acetic acid or a precursor group at the C-1 position, followed by nitration and subsequent reduction. The challenge lies in controlling the regioselectivity of the nitration to obtain the desired 7-nitro isomer.
These primary disconnections lead to key intermediates like 1-substituted-7-nitronaphthalene or 7-substituted-naphthalene, highlighting the central challenge of regioselective disubstitution on the naphthalene ring.
Classical and Novel Synthetic Routes for Aminonaphthalene Acetic Acid Derivatives
The construction of the aminonaphthalene acetic acid framework can be achieved through several established and innovative synthetic sequences.
A common and long-standing strategy for introducing an amino group onto an aromatic ring is through the nitration of the ring followed by the reduction of the nitro group.
Nitration: The nitration of naphthalene is a classic electrophilic aromatic substitution. The reaction typically yields a mixture of products, with the major product being the 1-nitro isomer (α-position) and a minor amount of the 2-nitro isomer (β-position) youtube.com. Achieving substitution at the C-7 position on an unsubstituted naphthalene ring via direct nitration is not feasible due to the electronic properties of the fused ring system. Therefore, the synthesis must begin with a pre-functionalized naphthalene derivative where existing substituents direct the incoming nitro group to the desired C-7 position. For instance, the nitration of N-acetyl-naphthylamine derivatives has been studied to understand these directing effects rsc.org. A plausible, though challenging, route would involve starting with a 1-substituted naphthalene, performing a nitration that hopefully yields a separable amount of the 1,7-disubstituted product, followed by reduction.
Reduction: The nitro group is readily reduced to a primary amine using various reagents. Standard methods include catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) nih.gov or using metal-acid systems like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).
Acetylation: While the target molecule has a free amino group, N-acetylation is a common step used for protecting the amine or as part of the synthesis of related derivatives.
Amide bond formation is a fundamental reaction in organic synthesis and can be applied to naphthalene scaffolds. This can involve coupling a naphthalene-containing carboxylic acid with an amine or vice-versa. While not a direct route to the title compound's C-C bond, it is crucial for synthesizing related amide derivatives. For example, novel amide-coupled naphthalene scaffolds have been synthesized through the acid-amine coupling of 2-(naphthalen-1-yloxy)acetic acid with various amines ijpsjournal.com.
In a related synthesis, (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester was prepared by coupling 1-naphthaleneacetic acid with glycine (B1666218) ethyl ester hydrochloride in the presence of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and triethylamine (B128534) researchgate.net. This demonstrates a standard peptide coupling approach applied to a naphthalene acetic acid derivative.
Table 1: Common Coupling Reagents for Acid-Amine Coupling
| Reagent Class | Examples | General Application |
|---|---|---|
| Carbodiimides | EDC, DCC (N,N'-Dicyclohexylcarbodiimide) | Widely used for forming amide bonds from carboxylic acids and amines. |
| Phosphonium Salts | BOP, PyBOP | Effective for sterically hindered couplings and reducing racemization. |
| Uronium/Guanidinium Salts | HATU, HBTU | Highly efficient coupling reagents, often used in solid-phase peptide synthesis. |
The final step in many syntheses of carboxylic acids involves the hydrolysis of a more stable or easily purified ester precursor. This transformation can be catalyzed by either acid or base chemguide.co.uklibretexts.org.
Alkaline Hydrolysis (Saponification): This is often the preferred method as the reaction is irreversible, driving it to completion chemguide.co.uksavemyexams.com. The ester is treated with an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) masterorganicchemistry.com. The reaction initially produces a carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid libretexts.orgmasterorganicchemistry.com. A specific example is the hydrolysis of (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester to its corresponding carboxylic acid using sodium hydroxide in ethanol (B145695) researchgate.net.
Acidic Hydrolysis: This method involves heating the ester with water in the presence of a strong acid catalyst. It is a reversible reaction, and an excess of water is required to push the equilibrium towards the products chemguide.co.uklibretexts.org.
Table 2: Comparison of Ester Hydrolysis Conditions
| Condition | Reagents | Mechanism | Key Features |
|---|---|---|---|
| Alkaline | NaOH, KOH, LiOH in H₂O/solvent | Nucleophilic acyl substitution (irreversible) | Reaction goes to completion; requires final acidification step. savemyexams.commasterorganicchemistry.com |
| Acidic | H₂O with catalytic H₂SO₄ or HCl | Reversible equilibrium | Requires excess water to favor products; is the reverse of esterification. chemguide.co.uk |
Advanced Functionalization Strategies of the Naphthalene Moiety
Modern synthetic chemistry offers more direct and efficient methods for functionalizing aromatic rings, which can be applied to the synthesis of complex naphthalene derivatives.
Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for creating C-C bonds in a step- and atom-economical manner rsc.org. These methods allow for the direct conversion of a C-H bond on the naphthalene ring into a C-C bond, bypassing the need for traditional multi-step sequences involving pre-functionalized substrates.
A key strategy for achieving regioselectivity in C-H functionalization is the use of a directing group youtube.com. A directing group, already present on the substrate, coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond and facilitating its selective activation youtube.comacs.org. For the synthesis of this compound, one could envision a route where a directing group at the 1-position (or a precursor) directs the functionalization of the C-7 position, or an amino-directing group at the C-7 position directs the introduction of the acetic acid moiety at the C-1 position. While challenging, this approach offers a more elegant and efficient pathway compared to classical methods. Various transition metals, including rhodium, iridium, and palladium, are used in these transformations, which can be applied to complex molecules acs.org.
Table 3: Overview of Transition Metal-Catalyzed C-H Functionalization
| Metal Catalyst | Directing Group Type | Type of Functionalization | Reference |
|---|---|---|---|
| Palladium (Pd) | Amides, Pyridines | Arylation, Alkylation, Olefination | acs.org |
| Rhodium (Rh) | Carboxylic Acids, Ketones | Alkylation, Alkenylation | acs.org |
| Iridium (Ir) | Amides, Heterocycles | Borylation, Arylation | acs.org |
| Ruthenium (Ru) | Amino Acids (via chelation) | Alkylation | acs.org |
This advanced strategy represents the frontier of synthetic design for constructing highly substituted aromatic compounds like this compound.
Regioselective Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are essential for the synthesis of the target compound. These reactions offer high efficiency and functional group tolerance, making them suitable for complex molecular architectures. wikipedia.orgwikipedia.org A plausible synthetic approach would involve starting with a di-functionalized naphthalene precursor, such as a bromo-iodo-naphthalene or a dibromonaphthalene derivative, to which the amino and acetic acid groups (or their precursors) are sequentially added.
Buchwald-Hartwig Amination: This reaction is a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org It involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. In a potential synthesis of this compound, a key step could be the amination of a halogenated naphthalene acetic acid derivative. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgacs.org The choice of ligand is critical and has evolved through several "generations," with modern sterically hindered phosphine ligands enabling the coupling of a wide array of amines, including ammonia (B1221849) equivalents, under mild conditions. wikipedia.orgorganic-chemistry.org For instance, a 7-bromo-naphthalene-1-acetic acid ester could be coupled with an ammonia surrogate, like lithium bis(trimethylsilyl)amide, followed by hydrolysis to yield the primary amine. organic-chemistry.org
Sonogashira Reaction: The Sonogashira coupling creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction could be employed to introduce the acetic acid side chain precursor. For example, a 7-amino-1-bromonaphthalene derivative could be coupled with a protected propargyl alcohol. Subsequent oxidation of the alcohol and reduction of the alkyne would yield the desired acetic acid moiety. The reaction conditions are generally mild, often proceeding at room temperature in the presence of an amine base. wikipedia.org Copper-free variants of the Sonogashira reaction have also been developed to circumvent issues related to the copper co-catalyst. wikipedia.org
Beller Cyanation: The introduction of a nitrile (-CN) group, a versatile precursor to carboxylic acids, can be achieved via palladium-catalyzed cyanation of aryl halides. rsc.org This method, often referred to as Beller cyanation, provides an alternative to traditional methods that may require harsh conditions. A 7-amino-1-bromonaphthalene could be subjected to cyanation using a cyanide source like zinc cyanide (Zn(CN)2) or potassium hexacyanoferrate(II) (K4[Fe(CN)6]). nih.govnih.gov The resulting nitrile can then be hydrolyzed under acidic or basic conditions to furnish the carboxylic acid group of the target molecule. Recent advancements have led to highly efficient catalyst systems, including those using nickel catalysts, that can operate at room temperature. rsc.org
Table 1: Overview of Regioselective Cross-Coupling Reactions
| Reaction | Bond Formed | Key Reagents & Catalysts | Potential Application in Synthesis |
|---|---|---|---|
| Buchwald-Hartwig Amination | Aryl C-N | Pd catalyst (e.g., Pd(OAc)2), phosphine ligand (e.g., BINAP, P(t-Bu)3), base (e.g., NaOt-Bu), aryl halide, amine. wikipedia.org | Introduction of the amino group onto a halogenated naphthalene acetic acid precursor. |
| Sonogashira Reaction | Aryl C-C (alkyne) | Pd catalyst (e.g., Pd(PPh3)4), Cu(I) salt (e.g., CuI), base (e.g., Et3N), aryl halide, terminal alkyne. wikipedia.orglibretexts.org | Introduction of a two-carbon unit (alkyne) as a precursor to the acetic acid side chain. |
| Beller Cyanation | Aryl C-CN | Pd or Ni catalyst, ligand, cyanide source (e.g., Zn(CN)2, K4[Fe(CN)6]), aryl halide. rsc.orgnih.gov | Introduction of a nitrile group for subsequent hydrolysis to the carboxylic acid. |
This table provides a general summary. Specific conditions may vary based on the substrate.
Core and Imide Functionalization of Naphthalene Diimides for Diversification
Naphthalene diimides (NDIs) are a class of compounds known for their unique electronic and photophysical properties. acs.orgnih.gov While structurally distinct from this compound, the synthetic strategies developed for NDIs are highly relevant for the functionalization of the naphthalene core. thieme-connect.de NDIs can be functionalized at either the imide positions or directly on the aromatic core. acs.org
Core functionalization, particularly at the 2, 6, and 7 positions, is often achieved using regioselective cross-coupling reactions on di- or tetra-halogenated NDI precursors. nih.gov For instance, solvent-free Buchwald-Hartwig and Sonogashira couplings have been successfully performed on 2,6-dibromo-NDIs using ball-milling techniques, demonstrating a green and efficient route to core-functionalized systems. nih.gov These methods allow for the introduction of a wide variety of substituents, including amino and alkynyl groups, onto the naphthalene scaffold. nih.govacs.org
Although converting a functionalized NDI directly into this compound would be a challenging multi-step process involving cleavage of the robust imide structure, the methodologies highlight the feasibility of performing these key bond-forming reactions on a naphthalene system. The extensive research into NDI chemistry provides a rich database of reaction conditions and catalyst systems that can be adapted for the synthesis of other substituted naphthalenes. acs.orgacs.org
Stereoselective Synthesis and Chiral Resolution Techniques for Enantiomeric Purity
The target molecule contains a chiral center at the alpha-position of the acetic acid group. Obtaining enantiomerically pure forms of this compound is crucial for many applications, particularly in pharmacology and materials science. This can be achieved either by synthesizing a specific enantiomer directly (asymmetric synthesis) or by separating a racemic mixture (chiral resolution).
Asymmetric Synthesis Approaches
Asymmetric synthesis aims to create a specific enantiomer by using chiral catalysts, reagents, or auxiliaries during the reaction. For the synthesis of chiral α-amino acids and their derivatives, asymmetric hydrogenation is a powerful and widely used technique. acs.org A potential route to enantiopure this compound could involve the asymmetric hydrogenation of a prochiral enamine or imine precursor. This reaction is typically catalyzed by transition metal complexes (e.g., rhodium, iridium, or nickel) bearing chiral phosphine ligands. acs.org The choice of ligand is paramount for achieving high enantioselectivity (ee).
Another strategy involves the catalytic asymmetric Povarov reaction, which has been used to create quinoline-naphthalene atropisomers, demonstrating a method for controlling chirality in naphthalene-containing systems via chiral phosphoric acid catalysis. acs.org Similarly, a chiral catalyst could guide the addition of a nucleophile to an imine derived from a naphthalene aldehyde, establishing the chiral center with the amino and acetic acid precursor groups.
Table 2: Selected Asymmetric Synthesis Strategies
| Strategy | Description | Catalyst/Reagent Type | Relevance to Target Compound |
|---|---|---|---|
| Asymmetric Hydrogenation | Reduction of a prochiral C=N or C=C bond to create a chiral center. acs.org | Transition metal (e.g., Rh, Ir) with a chiral phosphine ligand (e.g., BINAP, ZhaoPhos). acs.org | Hydrogenation of an N-aryl imino ester or a related enamide to directly form the chiral α-amino acid moiety. |
| Chiral Acid Catalysis | Use of a chiral Brønsted acid to control the stereochemical outcome of a reaction. acs.org | Chiral phosphoric acids. acs.org | Potential for asymmetric addition reactions to form the C-N or C-C bond at the chiral center. |
| Stereospecific Cross-Coupling | Coupling reaction where the stereochemistry of the starting material is retained in the product. nih.gov | Nickel catalyst with a specific ligand (e.g., stilbene). nih.gov | Could be used if starting from an enantioenriched naphthalene precursor. |
This table presents general strategies that could be adapted for the synthesis of the target molecule.
Chiral Separation Methodologies
When a racemic mixture is synthesized, it must be separated into its constituent enantiomers through a process called chiral resolution. libretexts.org
A classical method for resolving racemic acids is through the formation of diastereomeric salts. This involves reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent), such as brucine (B1667951) or (R)-1-phenylethanamine. libretexts.org The resulting salts are diastereomers and have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. Once separated, the pure acid enantiomer can be recovered by treating the diastereomeric salt with a strong acid. libretexts.org
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. mdpi.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, cyclodextrins, and crown ethers. mdpi.com
For the separation of naphthalene derivatives and amino acids, several HPLC methods have been reported.
Cellulose-based CSPs have been used for the simultaneous determination of enantiomeric and organic impurities of drugs like escitalopram. mdpi.com
Crown ether-based CSPs have shown effectiveness in resolving various racemic α-amino acid esters and amides. psu.edu
The separation of naphthalene derivatives, such as naphthalen-1-amine and various naphthols, has been optimized using C18 columns with modifiers in the mobile phase. researchgate.net
The development of a successful chiral HPLC method for this compound would involve screening different CSPs and optimizing the mobile phase composition (e.g., solvent mixture, pH, additives) to achieve baseline resolution of the two enantiomers. mdpi.comacs.org
Reaction Mechanisms and Chemical Reactivity
Mechanistic Investigations of Reactions Involving 2-(7-Aminonaphthalen-1-yl)acetic Acid
Detailed mechanistic studies specifically focused on this compound are not extensively documented in publicly available literature. However, the reaction mechanisms can be inferred from the well-established principles of physical organic chemistry and studies of analogous naphthalene (B1677914) derivatives. The interaction between the electron-donating amino group and the electron-withdrawing carboxylic acid group, mediated through the naphthalene scaffold, is a key determinant of its reactivity.
Electrophilic and Nucleophilic Reactivity of the Naphthalene Ring System
The naphthalene ring system in this compound is susceptible to electrophilic substitution reactions. The position of substitution is influenced by the existing substituents. The amino group at the C-7 position strongly activates the ring towards electrophilic attack, primarily directing incoming electrophiles to the C-8 and C-6 positions. Conversely, the acetic acid group at the C-1 position is deactivating. Therefore, electrophilic substitution is most likely to occur on the ring bearing the amino group. wordpress.com
In contrast, nucleophilic aromatic substitution on the naphthalene ring of this compound is generally less favorable unless activated by the presence of strong electron-withdrawing groups or through the formation of a diazonium salt from the amino group.
Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound
| Reagent/Reaction | Predicted Major Product(s) | Rationale |
| Nitration (HNO₃/H₂SO₄) | Substitution at C-8 or C-6 | The strongly activating amino group directs the electrophile. |
| Halogenation (e.g., Br₂) | Substitution at C-8 or C-6 | The amino group's directing effect overcomes the deactivating effect of the acetic acid group. |
| Sulfonation (H₂SO₄) | Substitution at C-8 or C-6 | Kinetic control would favor the position ortho to the amino group. wordpress.com |
| Friedel-Crafts Acylation | Likely complex mixture/low yield | The amino group can react with the Lewis acid catalyst. |
This table is based on general principles of electrophilic aromatic substitution and the known directing effects of amino and carboxylic acid groups on aromatic rings. Specific experimental data for this compound is not available.
Reactivity and Transformation Pathways of the Amino Group
The primary amino group at the C-7 position is a key site of reactivity. It can undergo a variety of chemical transformations characteristic of aromatic amines.
Acylation: The amino group can be readily acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group during other transformations. libretexts.org
Alkylation: Alkylation of the amino group can occur, though it can be challenging to control the degree of substitution.
Diazotization: Treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, converts the amino group into a diazonium salt (-N₂⁺). This intermediate is highly versatile and can be subsequently replaced by a wide range of nucleophiles (e.g., -OH, -CN, -X where X is a halogen) in Sandmeyer-type reactions.
Formation of Schiff Bases: The amino group can condense with aldehydes and ketones to form imines, also known as Schiff bases.
Chemistry of the Carboxylic Acid Moiety: Esterification, Amidation, and Cyclization
The carboxylic acid group (-COOH) at the C-1 position is another reactive handle on the molecule. Its chemistry is central to forming various derivatives.
Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification). libretexts.org Alternatively, the carboxylic acid can be activated, for example by conversion to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with an alcohol. libretexts.org
Amidation: Similar to esterification, the carboxylic acid can be converted to an amide. This is typically achieved by activating the carboxylic acid (e.g., with a carbodiimide (B86325) reagent like DCC or EDAC) and then reacting it with a primary or secondary amine. uu.nlthermofisher.com Direct reaction with an amine at high temperatures is also possible but can be less efficient. libretexts.org
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org
Decarboxylation: While generally requiring harsh conditions, decarboxylation to remove the -COOH group can be achieved under certain circumstances.
Intramolecular Cyclization and Heterocyclic Ring Formation Strategies
The presence of both an amino group and a carboxylic acid moiety on the same naphthalene backbone provides an excellent opportunity for intramolecular cyclization reactions to form novel heterocyclic systems. beilstein-journals.orgfrontiersin.orgrsc.org The proximity of the functional groups can facilitate the formation of fused ring systems.
For example, under appropriate conditions, an intramolecular amidation reaction could lead to the formation of a lactam. The specific ring size of the resulting heterocycle would depend on the conformation of the molecule and the reaction conditions employed. The formation of seven-membered rings through intramolecular reactions is a known strategy in organic synthesis. nih.gov Such cyclizations can often be promoted by dehydrating agents or by converting the carboxylic acid to a more reactive derivative. frontiersin.orgresearchgate.net
Table 2: Potential Heterocyclic Scaffolds from Intramolecular Cyclization of this compound Derivatives
| Reaction Type | Activating Agent/Conditions | Resulting Heterocycle |
| Intramolecular Amidation | Carbodiimide (e.g., EDAC), heat | Fused lactam |
| Pictet-Spengler type reaction | Aldehyde/acid catalyst | Fused tetrahydroisoquinoline-like structure |
| Friedel-Crafts type acylation | Polyphosphoric acid (PPA), heat | Fused cyclic ketone |
This table presents hypothetical cyclization pathways based on known reactions of similar bifunctional aromatic compounds. Specific experimental validation for this compound is required.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For "2-(7-Aminonaphthalen-1-yl)acetic acid," a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the naphthalene (B1677914) core and the acetic acid side chain.
Proton (¹H) NMR Studies
The ¹H NMR spectrum of "this compound" is anticipated to exhibit distinct signals corresponding to the aromatic protons on the naphthalene ring, the methylene protons of the acetic acid moiety, and the protons of the amino group. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic region is expected to show a complex pattern of doublets and doublets of doublets due to spin-spin coupling between adjacent protons.
Expected ¹H NMR Data:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-4 | 7.20 - 7.40 | m | - |
| H-3 | 7.50 - 7.60 | t | 7.5 - 8.0 |
| H-5 | 7.80 - 7.90 | d | 8.0 - 8.5 |
| H-6 | 6.90 - 7.00 | dd | 8.5 - 9.0, 2.0 - 2.5 |
| H-8 | 7.10 - 7.20 | d | 2.0 - 2.5 |
| -CH₂- | 3.80 - 4.00 | s | - |
| -NH₂ | 4.50 - 5.50 | br s | - |
| -COOH | 10.0 - 12.0 | br s | - |
Note: Predicted data is based on analogous structures and theoretical principles. Actual experimental values may vary.
Carbon-13 (¹³C) NMR and Two-Dimensional NMR Techniques
The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments. The naphthalene ring will display signals in the aromatic region (typically δ 110-150 ppm), while the methylene carbon and the carboxylic acid carbon will appear in the aliphatic and downfield regions, respectively.
Expected ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 130 - 135 |
| C-2 | 125 - 130 |
| C-3 | 128 - 132 |
| C-4 | 122 - 127 |
| C-4a | 133 - 138 |
| C-5 | 120 - 125 |
| C-6 | 115 - 120 |
| C-7 | 145 - 150 |
| C-8 | 105 - 110 |
| C-8a | 127 - 132 |
| -CH₂- | 40 - 45 |
| -COOH | 170 - 175 |
Note: Predicted data is based on analogous structures and theoretical principles. Actual experimental values may vary.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of "this compound" by GC-MS is challenging due to its low volatility and thermal lability. The carboxylic acid and primary amine functional groups would likely lead to poor chromatographic performance and potential degradation in the hot injector port. Derivatization, for instance by esterification of the carboxylic acid and acylation of the amine, would be necessary to increase volatility and thermal stability for successful GC-MS analysis.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for the analysis of "this compound". The compound can be separated from a complex mixture using reverse-phase liquid chromatography and then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) is particularly useful for structural confirmation. The precursor ion (the protonated or deprotonated molecule) is selected and then fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a molecular fingerprint, providing a high degree of confidence in the identification of the compound.
Electrospray Ionization Mass Spectrometry (ESI/MS) for Molecular Confirmation
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and non-volatile molecules like "this compound." In positive ion mode, the molecule is expected to be readily protonated at the amino group, yielding a prominent [M+H]⁺ ion. In negative ion mode, deprotonation of the carboxylic acid group would result in a strong [M-H]⁻ signal. The accurate mass measurement of these molecular ions using a high-resolution mass spectrometer would allow for the determination of the elemental composition, further confirming the molecular formula of the compound.
Expected Mass Spectrometry Data:
| Ionization Mode | Ion | Predicted m/z |
| ESI Positive | [M+H]⁺ | 216.0968 |
| ESI Negative | [M-H]⁻ | 214.0822 |
Note: The predicted m/z values are based on the exact mass of the most abundant isotopes of the constituent elements.
High-Performance Liquid Chromatography (HPLC) and Advanced Chromatographic Separations
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of non-volatile organic compounds like this compound. Its versatility allows for various separation modes, each tailored to the specific physicochemical properties of the analyte.
Ion exclusion chromatography (IEC) is a powerful technique for separating ionic compounds from a sample matrix. In the context of analyzing this compound, which possesses a carboxylic acid functional group, IEC can be employed to separate it from other organic acids and ionic species. The separation mechanism is based on the Donnan exclusion effect, where the ionic functional groups of the stationary phase repel analytes with the same charge.
Ion exchange chromatography (IEX) offers another robust method for the separation of ionizable molecules based on their net charge. nih.govresearchgate.net Given that this compound is an amino acid, it is amphoteric and can carry a net positive, negative, or neutral charge depending on the pH of the mobile phase. This property is exploited in IEX for its selective separation. acs.orgwikipedia.org
Cation Exchange Chromatography: At a pH below its isoelectric point, the amino group is protonated (-NH3+), and the molecule carries a net positive charge, allowing it to bind to a cation exchange column.
Anion Exchange Chromatography: At a pH above its isoelectric point, the carboxylic acid group is deprotonated (-COO-), resulting in a net negative charge and enabling binding to an anion exchange column.
The elution of the compound is typically achieved by altering the pH or increasing the ionic strength of the mobile phase.
Table 1: Hypothetical Ion Exchange Chromatography Parameters for this compound
| Parameter | Cation Exchange | Anion Exchange |
|---|---|---|
| Stationary Phase | Strong Cation Exchanger (e.g., Sulfonated Polystyrene-Divinylbenzene) | Strong Anion Exchanger (e.g., Quaternary Ammonium Polystyrene-Divinylbenzene) |
| Mobile Phase (Eluent) | pH 3.0 Phosphate Buffer with NaCl gradient (0-1 M) | pH 8.0 Tris Buffer with NaCl gradient (0-1 M) |
| Detection | UV at 280 nm | UV at 280 nm |
| Expected Retention | Strong retention at low salt concentration | Strong retention at low salt concentration |
Note: The values in this table are hypothetical and based on the general principles of ion exchange chromatography for amino acids.
Reversed-phase HPLC (RP-HPLC) is a widely used technique for the separation of organic molecules based on their hydrophobicity. For this compound, a nonpolar C18 or C8 stationary phase is typically employed. The mobile phase usually consists of a mixture of water and a polar organic solvent, such as acetonitrile or methanol, often with additives like formic acid or acetic acid to improve peak shape and ionization for mass spectrometry (MS) detection. sielc.comvcu.edu
UV detection is suitable for this compound due to the presence of the naphthalene chromophore, which is expected to absorb strongly in the UV region. For enhanced selectivity and structural confirmation, coupling HPLC with a mass spectrometer (MS) is invaluable. Electrospray ionization (ESI) is a common ionization technique for such molecules, allowing for the determination of the molecular weight and fragmentation patterns. A reversed-phase HPLC method for the related compound 2-naphthylacetic acid uses a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com
Table 2: Illustrative Reversed-Phase HPLC-UV/MS Parameters for this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| UV Detection | 254 nm and 280 nm |
| MS Detection | ESI Positive Mode |
| Expected m/z | [M+H]+ |
Note: These parameters are illustrative and would require optimization for a specific analysis.
Capillary Electrophoresis (CE) for High-Efficiency Separations
Capillary electrophoresis (CE) offers a high-efficiency separation technique for charged molecules. For this compound, its amphoteric nature makes it an ideal candidate for CE analysis. The separation is based on the differential migration of ions in an electric field. The charge-to-size ratio of the molecule dictates its electrophoretic mobility.
By adjusting the pH of the background electrolyte (BGE), the ionization state of the amino and carboxylic acid groups can be controlled, thereby influencing the migration time. For instance, at low pH, the compound will be cationic and migrate towards the cathode, while at high pH, it will be anionic and migrate towards the anode. Micellar electrokinetic chromatography (MEKC), a mode of CE, can be used to separate neutral and charged analytes by partitioning them between the aqueous mobile phase and micelles. This would be particularly useful for separating the target compound from its neutral impurities. The analysis of amino acids with naphthalene moieties has been successfully demonstrated using CE with laser-induced fluorescence detection after derivatization. capes.gov.brresearchgate.netnih.gov A simple capillary zone electrophoresis method has been developed for the determination of selected biogenic amines and amino acids, with UV detection at 200 nm. nih.gov
Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy) for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | Hydrogen-bonded hydroxyl group |
| N-H stretch (Amine) | 3500-3300 (medium) | Primary amine stretching vibrations |
| C-H stretch (Aromatic) | 3100-3000 (weak) | Naphthalene ring C-H bonds |
| C-H stretch (Aliphatic) | 2960-2850 (medium) | Methylene group in the acetic acid moiety |
| C=O stretch (Carboxylic Acid) | 1760-1690 (strong) | Carbonyl group of the carboxylic acid |
| C=C stretch (Aromatic) | 1600-1450 (medium) | Naphthalene ring skeletal vibrations |
| N-H bend (Amine) | 1650-1580 (medium) | Bending vibration of the primary amine |
| C-N stretch (Amine) | 1340-1250 (medium) | Carbon-nitrogen bond stretching |
| C-O stretch (Carboxylic Acid) | 1320-1210 (strong) | Carbon-oxygen bond stretching |
| O-H bend (Carboxylic Acid) | 1440-1395 and 950-910 (broad) | In-plane and out-of-plane bending |
Note: These are predicted values based on characteristic group frequencies. Experimental values may vary.
A study on Naphthalene-2-lyoxy acetic acid provides an example of the experimental FT-IR spectrum for a related compound. semanticscholar.org
Spectrophotometric Methods (e.g., Ultraviolet-Visible (UV-Vis) Spectroscopy)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The naphthalene ring system in this compound is a strong chromophore, leading to characteristic absorption bands in the UV region. The position and intensity of these bands are influenced by the substituents on the naphthalene ring, namely the amino and acetic acid groups. The UV spectrum of a carboxylic acid without additional conjugation typically shows absorption around 210 nm. libretexts.org However, the naphthalene moiety will result in more complex spectra with absorptions at higher wavelengths. For instance, a study on 1-phenyl naphthalene-3-carboxylic acid showed multiple peaks in the UV-Vis spectrum. The absorption spectrum is also expected to be pH-dependent due to the protonation/deprotonation of the amino and carboxyl groups, which can affect the electronic structure of the chromophore.
Advanced Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity
For trace analysis, derivatization of this compound can significantly enhance its detectability, particularly in HPLC with fluorescence detection. The primary amino group is a reactive handle for various derivatizing agents.
Common derivatizing reagents for primary amines include:
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. However, these derivatives can be unstable. nih.gov
Fluorescamine: Reacts with primary amines to form fluorescent pyrrolinone products.
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): Reacts with primary and secondary amines to produce stable and highly fluorescent sulfonamide derivatives.
9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form stable, fluorescent derivatives. nih.gov
Naphthalene-2,3-dicarboxaldehyde (NDA): Reacts with primary amines in the presence of cyanide to form highly fluorescent and stable cyanobenz[f]isoindole (CBI) derivatives, making it suitable for sensitive analysis by HPLC and CE. capes.gov.brresearchgate.netnih.gov
The choice of derivatizing agent depends on the analytical requirements, such as sensitivity, stability of the derivative, and the compatibility with the separation and detection method. chromforum.org The derivatization of primary aromatic amines with novel fluorescent reagents has been shown to achieve very low detection limits. nih.govdoi.org
Table 4: Common Derivatizing Reagents for the Primary Amino Group of this compound
| Derivatizing Reagent | Detection Method | Advantages | Disadvantages |
|---|---|---|---|
| o-Phthalaldehyde (OPA) | Fluorescence | Fast reaction, high sensitivity | Unstable derivatives |
| Fluorescamine | Fluorescence | Fast reaction | Reagent is hydrolyzed by water |
| Dansyl chloride | Fluorescence, UV | Stable derivatives, high sensitivity | Long reaction time, reagent can also react with phenols |
| FMOC-Cl | Fluorescence, UV | Stable derivatives | Reagent can produce interfering byproducts |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Investigations of Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a molecule's geometry and various electronic properties. For 2-(7-Aminonaphthalen-1-yl)acetic acid, a DFT analysis would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of electronic information can be derived.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive. For this compound, the distribution of the HOMO and LUMO across the naphthalene (B1677914) ring, the amino group, and the acetic acid moiety would reveal the most likely sites for nucleophilic and electrophilic attack.
Illustrative Data Table for HOMO-LUMO Analysis Note: The following table is a template demonstrating the type of data generated from a DFT analysis. Specific values for this compound are not available in published literature.
| Parameter | Symbol | Illustrative Value | Unit |
| Energy of Highest Occupied Molecular Orbital | EHOMO | -5.50 | eV |
| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | -1.25 | eV |
| HOMO-LUMO Energy Gap | ΔE | 4.25 | eV |
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a more nuanced understanding of reactivity than the energy gap alone.
Electronegativity (χ): Represents the ability of a molecule to attract electrons.
Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Global Softness (S): The reciprocal of global hardness, indicating how easily a molecule will undergo electronic changes.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.
Fukui Functions: These functions are used to predict the local reactivity within a molecule, identifying which specific atoms are most susceptible to nucleophilic, electrophilic, or radical attack.
Illustrative Data Table for Quantum Chemical Descriptors Note: This table illustrates the format and type of data for quantum chemical descriptors. Actual calculated values for this compound are not available.
| Descriptor | Symbol | Formula | Illustrative Value |
| Electronegativity | χ | -(EHOMO+ELUMO)/2 | 3.375 |
| Global Hardness | η | (ELUMO-EHOMO)/2 | 2.125 |
| Global Softness | S | 1/(2η) | 0.235 |
| Electrophilicity Index | ω | χ²/(2η) | 2.67 |
DFT calculations are also employed to evaluate the strength of interactions between two or more molecules. The binding energy is the energy released when molecules associate, indicating the stability of the resulting complex. For this compound, this could involve calculating the binding energy with a solvent molecule, a metal ion, or the active site of a biological target. A high negative binding energy signifies a strong, favorable interaction.
Molecular Modeling and Simulation of Conformational Dynamics and Stability
The acetic acid side chain of this compound can rotate, leading to different spatial arrangements or conformations. Molecular modeling and simulation techniques, such as molecular dynamics (MD), can be used to explore these conformational possibilities. By simulating the molecule's movement over time, researchers can identify the most stable conformers (those with the lowest energy) and understand the energy barriers between different conformations. This information is vital as the biological activity of a molecule can be highly dependent on its specific three-dimensional shape.
Computational Prediction of Reaction Pathways and Energetics
Theoretical chemistry can be used to map out potential chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, computational models can predict the most likely reaction pathways. This includes determining the activation energy for a given reaction, which is the energy barrier that must be overcome for the reaction to proceed. Such studies could, for example, predict the products of oxidation or its behavior in polymerization reactions.
In Silico Approaches for Molecular Recognition and Ligand-Target Binding Affinity Studies (e.g., Molecular Docking)
Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, binds to a macromolecular target, typically a protein or nucleic acid. researchgate.net The process involves placing the ligand into the binding site of the target in various orientations and conformations and then scoring the resulting poses based on their predicted binding affinity. A lower docking score usually indicates a more favorable binding interaction. This in silico method is fundamental in drug discovery for screening potential drug candidates and for understanding the specific interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-target complex. researchgate.net A docking study of this compound would provide valuable hypotheses about its potential biological targets and mechanism of action.
Applications in Advanced Chemical and Materials Science
Integration into Organic Electronic Materials and Optoelectronic Devices
Photovoltaic and Photosystem Applications:There is no specific information regarding the integration or application of 2-(7-Aminonaphthalen-1-yl)acetic acid in photovoltaic devices or artificial photosystems.
While general principles and applications exist for related compounds such as other aminonaphthalene isomers and derivatives, the strict focus on This compound as per the request reveals a clear gap in the current scientific literature for these specific advanced applications. Further research would be required to determine if this particular compound holds potential in these areas.
Supramolecular Assemblies and Self-Assembled Structures of Aminonaphthalene Carboxylic Acids
Role of Hydrogen Bonding and π-Stacking Interactions in Self-Organization
The self-assembly of aminonaphthalene carboxylic acids and their derivatives is primarily governed by a combination of hydrogen bonding and π-stacking interactions. nih.govrsc.org The carboxylic acid and amino groups are capable of forming strong, directional hydrogen bonds, which play a crucial role in the formation of well-defined structures. nih.gov For instance, the amide linkage in certain naphthalene (B1677914) diimide (NDI) derivatives promotes the fabrication of distinct assemblies through amide-amide hydrogen bonding. nih.gov
In addition to hydrogen bonding, the aromatic naphthalene core facilitates π-π stacking interactions. nih.gov These interactions, arising from the overlapping of π-orbitals between adjacent naphthalene rings, contribute significantly to the stability of the resulting supramolecular structures. The interplay between hydrogen bonding and π-stacking is a key factor in determining the final architecture of the self-assembled material. rsc.org For example, in some systems, hydrogen bonding can direct the assembly into unconventional columnar liquid-crystalline phases where the molecules are parallel to the columnar axis, while in others with larger π-cores, π-stacking dominates, leading to more conventional columnar assemblies. rsc.orgrsc.org The balance between these forces can be finely tuned by modifying the molecular structure, such as the size of the aromatic core, and by controlling external factors like the solvent. nih.govrsc.org
Morphological Characterization of Nanostructures (e.g., Nanosheets, Nanofibers)
The self-assembly of aminonaphthalene carboxylic acid derivatives can lead to a variety of fascinating nanostructures with distinct morphologies. Depending on the specific molecular design and the conditions of self-assembly, structures such as nanosheets, nanofibers, and even more complex architectures like microcups and microcapsules can be formed. nih.gov
For example, a naphthalene diimide derivative featuring an amide linkage has been shown to self-assemble into supramolecular microsheets through a combination of amide hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov These microsheets can further transform, with bilayers detaching layer-by-layer upon solvent evaporation, eventually forming microcups and microcapsules. nih.gov Similarly, hydrogels formed from the co-assembly of naphthalenediimide and pyrene-based amino acid derivatives exhibit nanofibrous morphologies with diameters in the range of 6-9 nm. nih.gov The formation of these nanostructures is driven by charge-transfer interactions and hydrogen bonding. nih.gov
The characterization of these nanostructures is typically performed using a variety of advanced microscopy and scattering techniques. Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are powerful tools for visualizing the morphology and dimensions of the self-assembled structures. nih.govrsc.org For instance, AFM has been used to observe the surface topography of monolayers on silicon and silicon nitride substrates, revealing changes in corrugation upon functionalization. rsc.org Techniques like Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) can provide detailed information about the shape, size, and internal structure of nanoparticles in solution. nih.gov
Surface Functionalization Strategies using Naphthalene Carboxylic Acid Derivatives (e.g., on Silicon Nitride)
The ability to modify and control the surface properties of materials is crucial for a wide range of technological applications. Naphthalene carboxylic acid derivatives have emerged as effective molecules for the functionalization of various surfaces, including technologically important materials like silicon nitride (Si₃N₄). acs.orgnih.gov
Silicon nitride is a chemically inert material, making its surface functionalization a key step for applications such as biosensors and optofluidic devices. nih.govresearchgate.net Carboxylic acid-terminated monolayers can be covalently attached to silicon nitride surfaces, providing a platform for further chemical modifications. rsc.orgacs.org One approach involves the reaction of a hydrogen-terminated silicon nitride surface with an alkene or alkyne that has a terminal ester group. acs.org Subsequent hydrolysis of the ester yields a carboxylic acid-functionalized surface. acs.org This method allows for the creation of well-defined organic monolayers. acs.org
A more direct approach for functionalizing silicon nitride involves the use of bifunctional molecules like 2,6-naphthalene dicarboxylic acid (NDCA). nih.govresearchgate.net Techniques such as supersonic molecular beam deposition (SuMBD) can be employed to covalently bond the NDCA molecules to the nitride surface through an interaction between one of the carboxylic acid groups and the surface. nih.gov This leaves the second carboxylic acid group available for subsequent reactions, such as the attachment of biomolecules. nih.gov This strategy has been successfully used to anchor biomolecules via carbodiimide (B86325) chemistry, demonstrating the potential for creating biosensors. nih.gov
The density of the carboxylic acid groups on the surface can be controlled and has been reported to be on the order of 10¹³ COOH groups/cm² on silicon nitride using wet-chemical methods. nih.gov The success of the functionalization can be monitored by various surface-sensitive techniques, including X-ray photoelectron spectroscopy (XPS), infrared reflection absorption spectroscopy (IRRAS), and water contact angle measurements. acs.org
| Substrate | Functionalization Method | Functional Molecule | Resulting Surface | Reference |
| Silicon Nitride | Reaction with ester-terminated alkene followed by hydrolysis | CH₂=CH(CH₂)₈CO₂CH₂CF₃ | Carboxylic acid-terminated monolayer | acs.org |
| Silicon Nitride | Supersonic Molecular Beam Deposition (SuMBD) | 2,6-Naphthalene dicarboxylic acid (NDCA) | Covalently bonded NDCA with available COOH groups | nih.govresearchgate.net |
| Silicon Nitride | Wet-chemistry methods | Carboxylic acid-terminated molecules | Carboxylic acid terminated monolayers | rsc.org |
Role in Polymer Chemistry and the Development of Novel Functional Materials
Naphthalene-based compounds, including those with amino and carboxylic acid functionalities, play a significant role in polymer chemistry, serving as monomers or building blocks for the creation of novel functional materials with tailored properties. nih.govrsc.org The rigid and planar structure of the naphthalene unit can impart desirable thermal, mechanical, and photophysical properties to the resulting polymers.
One approach to creating functional polymers is to use monomers that already possess the desired functional groups. nih.gov For instance, polymers can be synthesized from naphthalene-based monomers containing amino (-NH₂) or sulfonic acid (-SO₃H) groups. nih.gov Amine-functionalized conducting polymers have been synthesized and used as a matrix for immobilizing biomolecules like glucose oxidase. rsc.org The synthesis of such polymers often involves the electropolymerization of functionalized monomers onto an electrode surface. rsc.org
Naphthalene diimide (NDI) is another important naphthalene-based building block that has been extensively used in the development of conjugated polymers for organic electronics. rsc.org These polymers often exhibit high electron mobilities and have tunable absorption properties, making them suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics. rsc.org The synthesis of these polymers can be achieved through various methods, including step-growth and chain-growth polycondensation techniques. rsc.org
Furthermore, naphthalene-based polymers can be used as supports for catalysts. nih.gov For example, hyper-crosslinked polymers (HAPs) based on naphthalene have been synthesized and used as supports for palladium catalysts in Suzuki cross-coupling reactions. nih.gov The properties of these polymers, such as their surface area and porosity, can be tuned by selecting different monomers and crosslinking agents. nih.gov
The self-assembly of naphthalene-containing monomers can also lead to the formation of supramolecular polymers. researchgate.net For instance, a water-soluble monomer based on glycoluril (B30988) and naphthalene has been shown to undergo self-recognition and head-to-tail host-guest complexation to form a new type of supramolecular polymer in water. researchgate.net This highlights the potential for creating dynamic and responsive materials based on the non-covalent interactions of naphthalene derivatives.
| Polymer Type | Naphthalene-based Monomer/Unit | Key Features and Applications | Reference |
| Conducting Polymer | Amine-functionalized dithienopyrrole | Biomolecule immobilization for biosensors | rsc.org |
| Conjugated Polymer | Naphthalene diimide (NDI) | High electron mobility for organic electronics | rsc.org |
| Hyper-crosslinked Polymer | Naphthalene | Catalytic support for cross-coupling reactions | nih.gov |
| Supramolecular Polymer | Glycoluril-naphthalene monomer | Self-assembly in water, potential for responsive materials | researchgate.net |
Molecular Recognition and Biochemical Interaction Mechanisms in Vitro Studies
Fundamental Studies of Amino Group Interactions with Biological Molecules (e.g., Hydrogen Bonding)
The primary amino group (-NH₂) on the naphthalene (B1677914) ring of 2-(7-Aminonaphthalen-1-yl)acetic acid is a key functional group capable of mediating significant non-covalent interactions with biological molecules. In an aqueous environment, this group can exist in both a neutral (NH₂) and a protonated (NH₃⁺) state, depending on the pH of the surrounding medium. This versatility allows it to participate in several types of interactions critical for molecular recognition.
Hydrogen Bonding: The amino group can act as a hydrogen bond donor. The hydrogen atoms of the amino group can form hydrogen bonds with electronegative atoms such as oxygen and nitrogen present in the functional groups of amino acid residues (e.g., the carbonyl oxygen of the peptide backbone, or the side chains of aspartate, glutamate, serine, and threonine) or in nucleic acid bases. These hydrogen bonds, while individually weak, can collectively contribute significantly to the binding affinity and specificity of the molecule for a biological target. wikipedia.org
Electrostatic Interactions: In its protonated, cationic form (NH₃⁺), the amino group can engage in strong electrostatic interactions, also known as ionic bonds or salt bridges, with negatively charged functional groups on biomolecules. This includes the carboxylate side chains of aspartic and glutamic acid residues in proteins. Such interactions are highly directional and play a crucial role in the initial recognition and stable binding of ligands to protein active sites or allosteric sites.
Aromatic Interactions: While less common for amino groups themselves, the proximity of the amino group to the aromatic naphthalene core can influence interactions. There is evidence that sp² hybridized nitrogen atoms can participate in stacked interactions with aromatic rings, which can be favored over unconventional hydrogen bonds in certain protein environments. nih.gov
A summary of the potential interactions involving the amino group is presented in the table below.
| Interaction Type | Interacting Partner on Biomolecule | Significance in Molecular Recognition |
| Hydrogen Bonding | Oxygen or Nitrogen atoms (e.g., in amino acid side chains, peptide backbone) | Contributes to binding affinity and specificity |
| Electrostatic Interactions | Negatively charged groups (e.g., carboxylate groups of Asp, Glu) | Strong, directional interactions crucial for initial binding |
| Aromatic Interactions | Aromatic rings of amino acids (e.g., Phe, Tyr, Trp) | Can contribute to binding through stacking interactions |
Investigation of Carboxylic Acid Moiety Involvement in Model Biochemical Pathways (in vitro chemical mechanisms)
The carboxylic acid (-COOH) moiety of this compound is another pivotal functional group that dictates its biochemical behavior. Similar to the amino group, its ionization state is pH-dependent, existing as a neutral carboxylic acid or a negatively charged carboxylate ion (-COO⁻).
Hydrogen Bonding and Electrostatic Interactions: The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). In its deprotonated carboxylate form, it is an excellent hydrogen bond acceptor. This allows for diverse hydrogen bonding patterns with various functional groups on biomolecules. Furthermore, as a carboxylate anion, it can form strong electrostatic interactions with positively charged amino acid residues like lysine, arginine, and histidine.
Role in Enzyme Inhibition: The carboxylic acid group is a common feature in many enzyme inhibitors. For instance, in the context of cyclooxygenase (COX) enzymes, the carboxylic acid moiety of non-steroidal anti-inflammatory drugs (NSAIDs) is often crucial for binding to the active site. While studies on naphthalene derivatives where the carboxylic function was replaced showed altered activity, it highlights the importance of this group for interaction with enzymes. tandfonline.com The carboxylate of this compound could potentially mimic the substrate of an enzyme, leading to competitive inhibition. Naphthyl-substituted carboxylic acids have been investigated as inhibitors of bacterial cystathionine γ-lyase, demonstrating the potential of this combination of moieties to interfere with enzymatic processes. semanticscholar.orgnih.gov
Coordination with Metal Ions: The carboxylate group is also capable of coordinating with metal ions that may be present as cofactors in the active sites of metalloenzymes. This coordination can be a key aspect of the inhibitory mechanism.
The potential roles of the carboxylic acid moiety in biochemical interactions are summarized in the following table.
| Interaction Type | Interacting Partner on Biomolecule | Potential Biochemical Outcome |
| Hydrogen Bonding | Amino acid side chains (e.g., Ser, Thr, Tyr, Asn, Gln), peptide backbone | Stabilization of binding |
| Electrostatic Interactions | Positively charged amino acids (e.g., Lys, Arg, His) | Strong binding and molecular recognition |
| Enzyme Inhibition | Active site residues, mimicking a substrate | Competitive or non-competitive inhibition of enzyme activity |
| Metal Coordination | Metal cofactors in metalloenzymes | Inhibition of metalloenzyme function |
Characterization of Covalent Interactions with Biomolecules (e.g., Cysteine Residues in Proteins)
While non-covalent interactions are crucial for initial binding and recognition, the naphthalene scaffold of this compound raises the possibility of covalent bond formation with biomolecules, particularly under conditions of metabolic activation. Naphthalene itself is known to undergo metabolic activation by cytochrome P450 enzymes to form reactive electrophilic metabolites, such as epoxides. These reactive intermediates can then form covalent adducts with nucleophilic residues on proteins.
Reaction with Cysteine Residues: Cysteine residues, with their nucleophilic thiol (-SH) groups, are common targets for covalent modification by electrophilic compounds. nih.gov Reactive metabolites of naphthalene have been shown to covalently bind to proteins in vitro, and cysteine residues are prime candidates for such adduction. nih.gov The formation of a covalent bond between a reactive metabolite of this compound and a cysteine residue within a protein could lead to irreversible inhibition of the protein's function.
The table below outlines the potential for covalent interactions.
| Activating Mechanism | Reactive Intermediate | Target Residue on Protein | Consequence of Interaction |
| Metabolic Activation (e.g., by Cytochrome P450) | Epoxide or other electrophilic metabolite | Cysteine (thiol group) | Irreversible covalent modification and potential inhibition of protein function |
Mechanistic Enzymology Studies with this compound and its Derivatives as Substrate Analogues
Given its structural features, this compound could potentially act as a substrate analogue for various enzymes. A substrate analogue is a molecule that resembles the natural substrate of an enzyme and can bind to the enzyme's active site but does not undergo the normal catalytic reaction. This can lead to competitive inhibition of the enzyme.
Potential as an Amino Acid Analogue: The presence of both an amino group and a carboxylic acid group attached to a carbon framework suggests that it could be recognized by enzymes that process amino acids. However, the bulky and rigid naphthalene ring would likely prevent it from being a substrate for enzymes involved in peptide bond formation. Instead, it might act as an inhibitor for enzymes that recognize aromatic amino acids.
Inhibition of Enzymes in Naphthalene Metabolism: In anaerobic metabolism, naphthalene can be carboxylated as an initial step. nih.gov It is conceivable that this compound could interact with and potentially inhibit the enzymes involved in such pathways due to its structural similarity to carboxylated naphthalene intermediates.
The potential roles of this compound as a substrate analogue are summarized below.
| Enzyme Class | Rationale for Interaction | Potential Outcome |
| Amino acid processing enzymes | Structural similarity to aromatic amino acids | Competitive inhibition |
| Enzymes of naphthalene metabolism | Resemblance to metabolic intermediates | Inhibition of the metabolic pathway |
| Hydrolases | Fit within the active site and interaction with catalytic residues | Reversible or irreversible inhibition |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(7-Aminonaphthalen-1-yl)acetic acid, and how do reaction conditions influence yield?
- Methodology :
- Nucleophilic substitution : React 7-chloronaphthalene derivatives with ammonia or amines under reflux in polar solvents (e.g., ethanol/water). Optimize pH (8–10) to favor deprotonation of the amino group .
- Hydantoin intermediates : Use Mannich reactions with 7-hydroxynaphthalene derivatives and glyoxylic acid, followed by hydrolysis under acidic conditions to yield the amino-acetic acid moiety. Reaction temperatures (80–100°C) and catalyst selection (e.g., Et₃N) are critical for regioselectivity .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor via TLC (Rf ~0.3 in 1:1 EtOAc/hexane).
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- Methodology :
- NMR : Use ¹H/¹³C NMR (DMSO-d₆) to confirm the amino (δ 5.2–5.8 ppm) and acetic acid (δ 2.4–2.8 ppm) groups. Compare with computed chemical shifts using DFT (e.g., B3LYP/6-31G*) .
- X-ray crystallography : Grow single crystals via slow evaporation (solvent: DMF/water). Refine structures using SHELXL (space group determination, hydrogen bonding analysis) . For zwitterionic forms, validate bond lengths (e.g., C–O: 1.24–1.26 Å) and torsion angles .
Q. How should researchers handle stability and storage of this compound?
- Methodology :
- Store under inert atmosphere (N₂/Ar) at 4°C to prevent oxidation of the amino group. Avoid prolonged exposure to light (UV degradation risk). For aqueous solutions, adjust pH to 6–7 to minimize zwitterionic instability .
Advanced Research Questions
Q. How can conflicting data between computational models and experimental results (e.g., bond angles, reactivity) be resolved?
- Methodology :
- Cross-validation : Compare DFT-optimized geometries (e.g., Gaussian 16) with crystallographic data (SHELXL-refined structures). Discrepancies in dihedral angles >5° may indicate solvent effects or crystal packing forces .
- Reactivity studies : Use kinetic isotope effects (KIE) or Hammett plots to validate computational transition states. For example, log(k) vs. σ⁺ for substituent effects on nucleophilic substitution .
Q. What strategies enhance bioactivity through targeted derivatization of the naphthalene core?
- Methodology :
- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂ at C-4) to enhance π-π stacking with proteins like Mcl-1. Test via fluorescence quenching assays .
- Enzyme inhibition : Synthesize amide derivatives (e.g., with ethyl chloroformate) and screen against kinase targets (IC₅₀ determination via ELISA). Optimize solubility using PEGylation .
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence crystal packing and solubility?
- Methodology :
- Hydrogen-bond analysis : Use Mercury software to map donor-acceptor distances (e.g., N–H⋯O: 2.8–3.0 Å) and graph-set notation (e.g., R₂²(8) motifs) .
- Solubility prediction : Apply Hansen solubility parameters (HSPiP software) to correlate crystal lattice energy (from DSC) with solvent polarity. For polar solvents (DMSO), prioritize zwitterionic forms .
Q. What experimental designs mitigate byproduct formation during amination reactions?
- Methodology :
- Catalyst screening : Test Pd/C vs. CuI in Ullmann-type couplings for C–N bond formation. Monitor by GC-MS for intermediates (e.g., 7-nitro derivatives).
- Reaction optimization : Use DoE (Design of Experiments) to vary temperature (60–120°C), solvent (DMF vs. THF), and stoichiometry (amine:halide ratio). Isolate byproducts via HPLC and characterize via HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
